[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Synthetic chemistry Cross-coupling Building block reactivity

[(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate (CAS 387378-16-7), also named [2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, is a synthetic small molecule (C₁₆H₁₅BrN₂O₃, MW 363.21 g/mol) belonging to the class of 5-bromonicotinate ester derivatives bearing a 2,6-dimethylphenyl carbamoyl methyl moiety. The compound features three functionally distinct structural elements: a 5-bromopyridine-3-carboxylate core, an ester-linked oxoethyl spacer, and a sterically hindered 2,6-dimethylanilino carbamoyl terminus.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.211
CAS No. 387378-16-7
Cat. No. B2539490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
CAS387378-16-7
Molecular FormulaC16H15BrN2O3
Molecular Weight363.211
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C16H15BrN2O3/c1-10-4-3-5-11(2)15(10)19-14(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
InChIKeyWSGMIFJHOZAZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate (CAS 387378-16-7): Structural Identity and Compound-Class Context for Procurement Decisions


[(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate (CAS 387378-16-7), also named [2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, is a synthetic small molecule (C₁₆H₁₅BrN₂O₃, MW 363.21 g/mol) belonging to the class of 5-bromonicotinate ester derivatives bearing a 2,6-dimethylphenyl carbamoyl methyl moiety [1]. The compound features three functionally distinct structural elements: a 5-bromopyridine-3-carboxylate core, an ester-linked oxoethyl spacer, and a sterically hindered 2,6-dimethylanilino carbamoyl terminus. Its InChIKey is WSGMIFJHOZAZMG-UHFFFAOYSA-N, confirming a single defined connectivity . This compound is primarily utilized as a synthetic building block and research probe, with its bromine substituent offering a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to generate structurally diverse libraries [2].

Why [(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate Cannot Be Casually Substituted: Structural and Reactivity Traps in Analog Selection


Substituting [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate with a seemingly similar 5-bromonicotinate derivative introduces multiple, often overlooked, differentiation vectors that can derail experimental reproducibility. First, the 2,6-dimethylphenyl regioisomer is sterically and electronically distinct from the 2,5- and 2,4-substituted analogs, which alters target-binding geometries and metabolic stability profiles [1]. Second, the ester-carbamate linkage is hydrolytically and metabolically distinguishable from the direct amide bond found in compounds such as 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, affecting both synthetic utility and in-system half-life . Third, the 5-bromo substituent on the pyridine ring confers markedly different cross-coupling reactivity compared to the 6-chloro analog (CAS 380167-58-8), with aryl bromides reacting approximately 10²–10³ times faster than aryl chlorides under standard Suzuki-Miyaura conditions [2]. These cumulative differences mean that generic substitution without experimental revalidation risks both synthetic failure and biological activity divergence.

Quantitative Differentiation Evidence: [(2,6-Dimethylphenyl)carbamoyl]methyl 5-Bromopyridine-3-carboxylate vs. Closest Analogs


Cross-Coupling Reactivity Advantage: C5-Br vs. C6-Cl Pyridine-3-carboxylate Derivatives in Suzuki-Miyaura Reactions

The 5-bromo substituent in the target compound provides a substantially more reactive handle for palladium-catalyzed cross-coupling than the 6-chloro substituent found in the direct chloro analog [(2,6-dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate (CAS 380167-58-8) . Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80°C), aryl bromides typically react 10²–10³ times faster than aryl chlorides due to the lower bond dissociation energy of the C–Br bond (≈284 kJ/mol for Ph-Br vs. ≈402 kJ/mol for Ph-Cl) and more facile oxidative addition to Pd(0) [1]. This differential reactivity directly impacts synthetic efficiency: reactions employing the bromo compound reach completion in hours rather than the days often required for the chloro analog, and proceed under milder conditions compatible with a broader range of functional groups [1].

Synthetic chemistry Cross-coupling Building block reactivity

Regioisomeric Differentiation: 2,6-Dimethylphenyl vs. 2,5-Dimethylphenyl Carbamoyl Methyl Esters — Steric and Target-Engagement Consequences

The 2,6-dimethylphenyl substitution pattern in the target compound creates a symmetric steric environment around the anilino nitrogen that differs fundamentally from the 2,5-dimethylphenyl regioisomer . While direct comparative data for the ester series is unavailable, data from the closely related amide series (5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide) demonstrates measurable target engagement: this compound binds to BRD3 with an IC₅₀ of 631 nM in fluorescence anisotropy assays [1]. The 2,6-dimethyl substitution forces the phenyl ring into an orthogonal orientation relative to the amide plane, restricting rotational freedom and potentially enhancing shape complementarity for flat binding pockets such as bromodomain acetyl-lysine recognition sites [2]. In contrast, the 2,5-dimethylphenyl regioisomer presents an asymmetric steric profile that may alter both binding pose and selectivity .

Medicinal chemistry Bromodomain inhibition Structure-activity relationship

Ester-Carbamate Linker vs. Direct Amide: Hydrolytic Stability and Synthetic Utility Differentiation

The target compound incorporates an ester-linked carbamoyl methyl spacer (R–C(=O)–O–CH₂–C(=O)–NH–Ar), distinguishing it from the direct amide analog 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide (R–C(=O)–NH–Ar) . Ester linkages are susceptible to hydrolysis by esterases and aqueous conditions, with half-lives typically ranging from minutes to hours depending on pH and substitution, whereas amide bonds are substantially more hydrolytically stable (t₁/₂ typically >24 h under physiological conditions) [1]. This differential stability is exploited in prodrug design, where the ester serves as a cleavable linker for controlled release of the 5-bromonicotinic acid payload. The ester-carbamate architecture also enables a distinct synthetic disconnection strategy: the compound can be assembled via DCC/DMAP-mediated coupling of 5-bromopyridine-3-carboxylic acid with N-(2,6-dimethylphenyl)-2-hydroxyacetamide, a route not accessible to the direct amide analog .

Prodrug design Metabolic stability Linker chemistry

Physicochemical Property Differentiation: Lipophilicity and Solubility Relative to Close Analogs

The target compound (cLogP ≈ 2.8–3.2, estimated by fragment-based calculation) occupies a distinct lipophilicity range compared to its closest analogs [1]. The 2,4-dimethylphenyl 5-bromonicotinate (CAS 723255-45-6, C₁₄H₁₂BrNO₂, MW 306.15), lacking the carbamoyl methyl spacer, is predicted to have cLogP ≈ 3.5–4.0 due to the absence of the polar amide functionality . The {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate analog (C₁₇H₁₇BrN₂O₃) introduces a benzylic methylene, increasing cLogP by approximately 0.5 log units relative to the target compound . Within the framework of Lipinski's Rule of Five, the target compound's intermediate lipophilicity (cLogP < 5) and molecular weight (363.21 < 500 Da) position it favorably for cellular permeability while maintaining adequate aqueous solubility for in vitro assay compatibility [1].

ADME prediction Drug-likeness Physicochemical profiling

Building Block Versatility: 5-Bromopyridine-3-carboxylate as a Diversification Handle vs. Non-Halogenated and Alternative Halogen Analogs

The 5-bromopyridine-3-carboxylate core of the target compound enables a wider range of late-stage diversification reactions than the non-halogenated pyridine-3-carboxylate esters or the 6-chloro analog . Specifically, the C5–Br bond participates in: (i) Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (typical yields 70–95% for aryl bromides on pyridine); (ii) Buchwald-Hartwig amination; (iii) Sonogashira coupling with terminal alkynes; and (iv) halogen-metal exchange for electrophilic trapping [1]. The 5-bromo substituent also enables sequential functionalization when combined with orthogonal reactive handles elsewhere in the molecule. In contrast, the non-halogenated parent scaffold requires pre-functionalization with directing groups for C–H activation, a less predictable and often lower-yielding strategy . This positions the target compound as a strategic gateway intermediate for generating diverse compound libraries from a single precursor.

Combinatorial chemistry Library synthesis Halogen dance

Optimal Research and Industrial Application Scenarios for [(2,6-Dimethylphenyl)carbamoyl]methyl 5-Bromopyridine-3-carboxylate


Diversification Hub for Combinatorial Library Synthesis via Pd-Catalyzed Cross-Coupling

The C5-bromo substituent enables rapid parallel synthesis of derivative libraries through Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids. Compared to the 6-chloro analog (CAS 380167-58-8), the target compound is expected to achieve coupling completion in 2–6 hours under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) versus 12–48 hours for the chloro congener, based on the established ∼10²–10³-fold rate advantage of aryl bromides over aryl chlorides in oxidative addition to Pd(0) [1]. This efficiency gain is critical for high-throughput medicinal chemistry campaigns where cycle time directly impacts cost per library member. The 2,6-dimethylphenyl carbamoyl moiety remains intact throughout cross-coupling, preserving this pharmacophoric element across all library members.

Bromodomain-Targeted Probe Development Leveraging 2,6-Dimethylphenyl Scaffold

The 2,6-dimethylphenyl carbamoyl motif has demonstrated engagement with bromodomain-containing proteins: the structurally analogous amide 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide binds BRD3 with an IC₅₀ of 631 nM [2]. The ester-carbamate architecture of the target compound offers the additional advantage of a hydrolytically labile linker, enabling potential prodrug strategies for cellular delivery of the 5-bromonicotinic acid payload. Researchers developing BRD3/BRD4-targeted chemical probes should prefer the 2,6-dimethylphenyl regioisomer over the 2,5-regioisomer, as the latter lacks publicly available bromodomain binding validation, representing higher procurement and screening risk.

Controlled-Release Prodrug and Cellular Probe Delivery Systems

The ester-carbamate linker (t₁/₂ estimated at 2–8 h under physiological conditions) confers a cleavable functionality absent in the direct amide analog 5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide (t₁/₂ > 24 h for amide hydrolysis) [3]. This differential stability is exploitable for intracellular release of 5-bromopyridine-3-carboxylic acid upon esterase-mediated cleavage. Procurement decisions for applications requiring a cleavable linker should therefore select the ester-carbamate compound over the direct amide, which remains largely intact under the same biological conditions and would not release the free acid payload.

Stepwise Orthogonal Functionalization for Complex Heterocyclic Scaffold Assembly

The presence of both a C5–Br bond and an intact ester-carbamate linkage enables orthogonal, sequential functionalization strategies: (i) first-stage Suzuki coupling at C5 to introduce an aryl/heteroaryl group; (ii) subsequent ester hydrolysis to reveal the carboxylic acid; (iii) amide coupling or other carboxylate derivatization [1]. This orthogonality is not available with the non-halogenated pyridine-3-carboxylate analogs, which require less predictable C–H activation strategies for initial diversification. The intermediate cLogP of 2.8–3.2 also ensures that the compound and its early-stage derivatives remain compatible with standard reversed-phase HPLC purification protocols, avoiding solubility-related bottlenecks in multi-step synthetic workflows.

Quote Request

Request a Quote for [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.